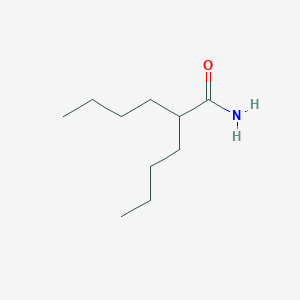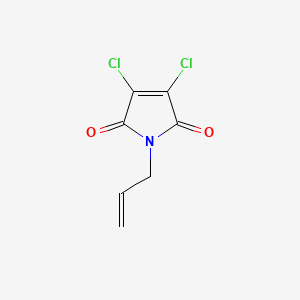
3,4-Dichloro-1-(prop-2-en-1-yl)-1H-pyrrole-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dichloro-1-(prop-2-en-1-yl)-1H-pyrrole-2,5-dione is a chemical compound known for its unique structure and properties It is characterized by the presence of two chlorine atoms at the 3 and 4 positions of the pyrrole ring, along with a prop-2-en-1-yl group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-1-(prop-2-en-1-yl)-1H-pyrrole-2,5-dione typically involves the chlorination of a suitable pyrrole precursor followed by the introduction of the prop-2-en-1-yl group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under controlled temperatures to ensure the selective chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These methods allow for the efficient and consistent production of the compound, ensuring high purity and yield. The use of automated systems and advanced monitoring techniques helps in maintaining the quality and safety of the production process.
化学反应分析
Types of Reactions
3,4-Dichloro-1-(prop-2-en-1-yl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dechlorinated or partially dechlorinated products.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
3,4-Dichloro-1-(prop-2-en-1-yl)-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemicals.
作用机制
The mechanism of action of 3,4-Dichloro-1-(prop-2-en-1-yl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The chlorine atoms and the prop-2-en-1-yl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
相似化合物的比较
Similar Compounds
3,4-Dichloropyrrole-2,5-dione: Lacks the prop-2-en-1-yl group.
1-(Prop-2-en-1-yl)-1H-pyrrole-2,5-dione: Lacks the chlorine atoms.
3,4-Dichloro-1H-pyrrole: Lacks the prop-2-en-1-yl group and the dione functionality.
Uniqueness
3,4-Dichloro-1-(prop-2-en-1-yl)-1H-pyrrole-2,5-dione is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both chlorine atoms and the prop-2-en-1-yl group makes it a versatile compound with diverse applications.
属性
CAS 编号 |
54908-07-5 |
|---|---|
分子式 |
C7H5Cl2NO2 |
分子量 |
206.02 g/mol |
IUPAC 名称 |
3,4-dichloro-1-prop-2-enylpyrrole-2,5-dione |
InChI |
InChI=1S/C7H5Cl2NO2/c1-2-3-10-6(11)4(8)5(9)7(10)12/h2H,1,3H2 |
InChI 键 |
BAQOIDSIMACFDI-UHFFFAOYSA-N |
规范 SMILES |
C=CCN1C(=O)C(=C(C1=O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(Benzyloxy)carbonyl]-3-chloro-L-alanyl-N-methyl-L-prolinamide](/img/structure/B14645933.png)
![3H-Pyrido[2,1-c][1,4]oxazepine, 4-(diphenylmethylene)octahydro-](/img/structure/B14645938.png)
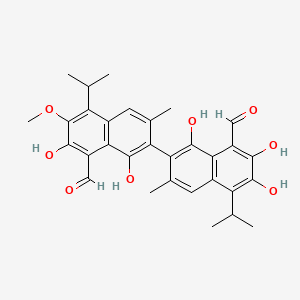
![1-{2-[(2-Aminoethyl)amino]ethyl}pyrrolidine-2,5-dione](/img/structure/B14645952.png)
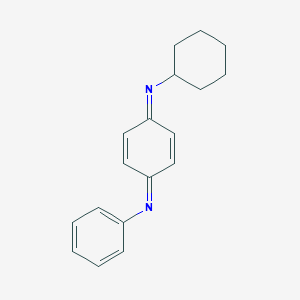
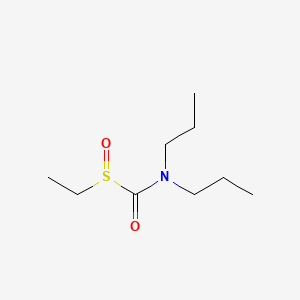
![1-Azido-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14645958.png)

![2-{2-[Acetyl(phenyl)amino]ethenyl}-3-ethyl-1,3-benzoselenazol-3-ium iodide](/img/structure/B14645970.png)


